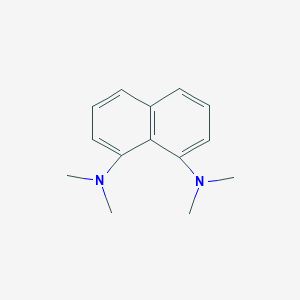

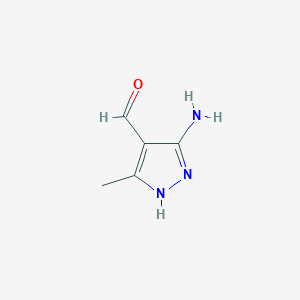

2,6-Dichloro-4-methylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-methylpyridin-3-amine, also known as DCMPA, is a heterocyclic organic compound with a wide range of applications in scientific research. DCMPA is a white crystalline solid that is soluble in water and other organic solvents. It has been used in a variety of scientific studies, including those related to medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Chemical Transformations and Syntheses

Ring Transformations in Reactions with Nucleophiles : Research has shown that reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia lead to notable transformations. Specifically, reactions involving 2,6-dibromo- and 2,6-dichloro-pyridine result in the formation of 4-amino-2-methylpyrimidine, highlighting a significant ring transformation from the pyridine to the pyrimidine structure. This transformation showcases the potential of 2,6-Dichloro-4-methylpyridin-3-amine in facilitating complex chemical rearrangements and the synthesis of valuable heterocyclic compounds (Hertog, Plas, Pieterse, & Streef, 2010).

Synthesis of Aminopyridinato Ligands : The compound has been utilized in the synthesis of trialkyltantalum complexes stabilized by aminopyridinato ligands. These complexes are of interest due to their stability and potential applications in catalysis and materials science. The study demonstrates the versatility of this compound derivatives in organometallic chemistry and their role in developing new catalytic systems (Noor, Kretschmer, & Kempe, 2006).

Development of Bioactive and Chemical Significance Compounds : Another application is in the synthesis of 2-aminopyridines, which are crucial for bioactive natural products and organic materials. The selective amination of 2,6-dibromopyridine to yield 6-bromopyridine-2-amines, which then undergo C-C cross-coupling reactions, illustrates the role of this compound derivatives in creating compounds with significant biological and chemical utility (Bolliger, Oberholzer, & Frech, 2011).

Safety and Hazards

When handling 2,6-Dichloro-4-methylpyridin-3-amine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reactions it is involved in .

Mode of Action

2,6-Dichloro-4-methylpyridin-3-amine is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a reagent that can form carbon-carbon bonds under mild and functional group tolerant conditions . The compound’s interaction with its targets involves the formation of new bonds, leading to the creation of novel organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties suggest that it has good bioavailability.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that its stability could be affected by exposure to oxygen and temperatures outside this range.

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a high solubility in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and chloroform, but it has a low solubility in water . This suggests that it may interact with hydrophobic regions of proteins and other biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C .

Propiedades

IUPAC Name |

2,6-dichloro-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULKGEJDEAKINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351473 |

Source

|

| Record name | 2,6-dichloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129432-25-3 |

Source

|

| Record name | 2,6-Dichloro-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129432-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)

![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)

![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)